1-(4-methylphenyl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-(4-methylphenyl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a trifluoromethoxy group, and a methylphenyl group
Preparation Methods
Chemical Reactions Analysis
1-(4-methylphenyl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted products
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of essential biomolecules, thereby exerting its antimicrobial or antifungal effects .
Comparison with Similar Compounds
1-(4-methylphenyl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
4-(trifluoromethoxy)phenyl isocyanate: This compound shares the trifluoromethoxy group but differs in its overall structure and reactivity.
3-(trifluoromethoxy)phenylboronic acid: Another compound with a trifluoromethoxy group, used in different synthetic applications.
4-(trifluoromethyl)phenyl isothiocyanate: Similar in having a trifluoromethyl group, but with different functional groups and applications.
Properties
Molecular Formula |
C17H13F3N4O2 |
---|---|
Molecular Weight |
362.31 g/mol |
IUPAC Name |
1-(4-methylphenyl)-N-[3-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H13F3N4O2/c1-11-5-7-13(8-6-11)24-10-21-15(23-24)16(25)22-12-3-2-4-14(9-12)26-17(18,19)20/h2-10H,1H3,(H,22,25) |
InChI Key |
YKVOOOPJOHUZKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC(=CC=C3)OC(F)(F)F |
Origin of Product |
United States |
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